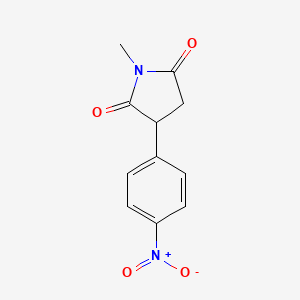
1-Methyl-3-(4-nitrophenyl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-(4-nitrophenyl)pyrrolidine-2,5-dione is a compound belonging to the class of pyrrolidine-2,5-diones. These compounds are characterized by a five-membered lactam ring structure, which is a versatile scaffold in medicinal chemistry due to its ability to interact with various biological targets
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(4-nitrophenyl)pyrrolidine-2,5-dione typically involves the reaction of succinic anhydride with appropriate amines or amides. One common method is the nucleophilic acyl substitution involving 1,4-dicarboxylic acids or their derivatives such as succinic anhydrides with nucleophiles . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize human error.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-3-(4-nitrophenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like halogens or sulfonyl chlorides.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrrolidine-2,5-diones.
Applications De Recherche Scientifique
1-Methyl-3-(4-nitrophenyl)pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Methyl-3-(4-nitrophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzyme active sites, leading to inhibition or activation of enzymatic activity . The pyrrolidine ring structure allows for binding to various receptors, influencing cellular pathways and biological responses.
Comparaison Avec Des Composés Similaires
Pyrrolidine-2,5-dione derivatives: These include compounds with different substituents on the pyrrolidine ring, such as 3-chloro-1-substituted aryl pyrrolidine-2,5-dione.
Pyrrole derivatives: Compounds like 1-(3-methyl-4-nitrophenyl)pyrrolidine.
Uniqueness: 1-Methyl-3-(4-nitrophenyl)pyrrolidine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
59512-12-8 |
|---|---|
Formule moléculaire |
C11H10N2O4 |
Poids moléculaire |
234.21 g/mol |
Nom IUPAC |
1-methyl-3-(4-nitrophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C11H10N2O4/c1-12-10(14)6-9(11(12)15)7-2-4-8(5-3-7)13(16)17/h2-5,9H,6H2,1H3 |
Clé InChI |
PZGFOPAXYGQVSH-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)CC(C1=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[2-(2,5-Diphenyl-2H-1,2,3-triazol-4-yl)ethenyl]phenyl}-1,3-benzoxazole](/img/structure/B14622615.png)
![2-Ethenylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14622616.png)
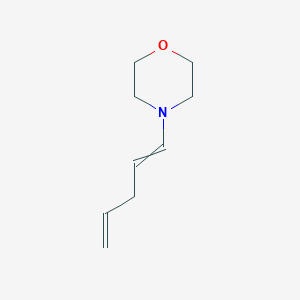

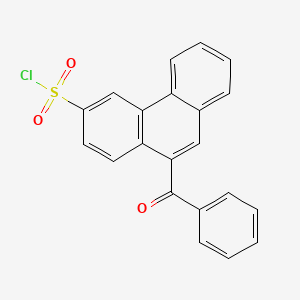
![6-Amino-7-methoxy-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione](/img/structure/B14622640.png)

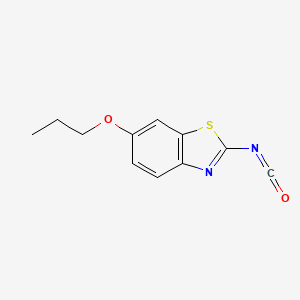
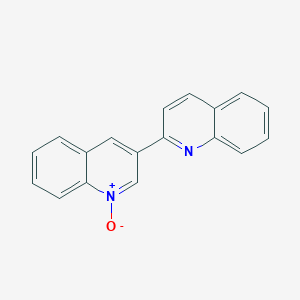
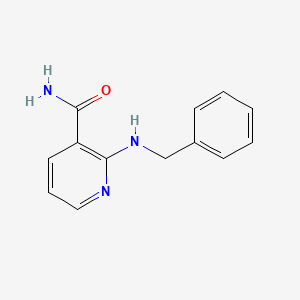
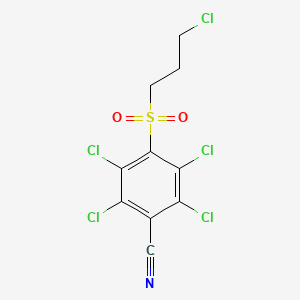
![Pyrrolo[2,1-b]oxazole, hexahydro-3-phenyl-](/img/structure/B14622669.png)
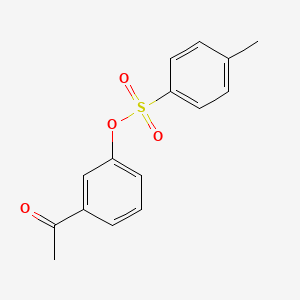
![3-Pyridinesulfonamide, 2-[(3-nitrophenyl)amino]-](/img/structure/B14622678.png)
